M1G-DR-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

M1G-DR-13C3 can be synthesized using enzymatic coupling methods. One approach involves coupling the nucleobase to deoxyribose mediated by the enzyme nucleoside 2′-deoxyribosyltransferase . This enzyme catalyzes the transfer of the deoxyribosyl moiety from a deoxyribonucleoside to another nucleoside base. Another method uses commercially available enzymes, purine nucleoside phosphorylase and thymidine phosphorylase, to achieve the coupling .

Industrial Production Methods

Industrial production of this compound typically involves custom synthesis due to its complex nature and specific requirements. The compound is synthesized in controlled environments to ensure high purity and stability.

Chemical Reactions Analysis

Types of Reactions

M1G-DR-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s behavior and interactions in biological systems.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include aldehyde reactive probes and various enzymes . The conditions for these reactions are carefully controlled to ensure the stability and integrity of the compound.

Major Products Formed

The major products formed from the reactions of this compound include modified DNA adducts and other derivatives that are used in further studies to understand the compound’s role in oxidative stress and DNA damage .

Scientific Research Applications

M1G-DR-13C3 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of lipid peroxidation and the formation of DNA adducts.

Biology: The compound helps in understanding the molecular pathways involved in oxidative stress and DNA damage.

Medicine: this compound is used in research to evaluate the genotoxicity of various chemicals and their potential carcinogenic effects.

Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidative stress and DNA damage.

Mechanism of Action

Properties

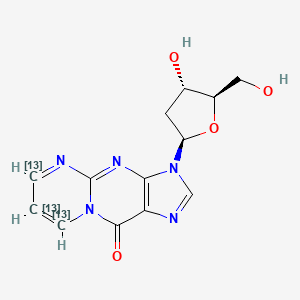

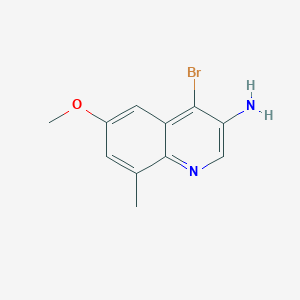

Molecular Formula |

C13H13N5O4 |

|---|---|

Molecular Weight |

306.25 g/mol |

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidino[1,2-a]purin-10-one |

InChI |

InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9+/m0/s1/i1+1,2+1,3+1 |

InChI Key |

QZDHOBJINVXQCJ-XPFACQFTSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4N=[13CH][13CH]=[13CH]N4C3=O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate](/img/structure/B13841403.png)

![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)

![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)

![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)

![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13841447.png)

![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)

![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)